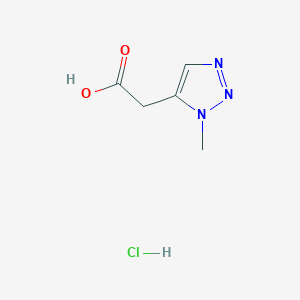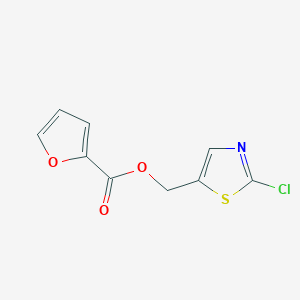
Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains functional groups such as thiols, esters, and a 1,3,4-thiadiazole ring . The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions and could have potential applications in fields like medicinal chemistry or materials science.
Synthesis Analysis
While the exact synthesis process for this compound is not available, it’s likely that it involves reactions like esterification, thiolation, and the formation of the 1,3,4-thiadiazol-2-yl group . Esterification is a common reaction in organic chemistry that involves the reaction of a carboxylic acid and an alcohol . Thiolation typically involves the introduction of a sulfur-containing group into a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the ester group and potentially the thiadiazole ring .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the ester group could undergo hydrolysis, transesterification, or other reactions common to esters . The thiol group could participate in reactions like oxidation or conjugate addition .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, compounds with similar structures, like butyl acetate, are colorless, flammable liquids with a fruity odor .
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research involving 1,3,4-thiadiazole derivatives, such as the study by Paul and Sitte (1971), explores the reactions of 2,5-diamino-1,3,4-thiadiazol with β-ketocarboxylic esters and diketene, highlighting the compound's reactivity and potential for creating novel chemical structures. This foundational chemistry can be pivotal in developing new materials, pharmaceuticals, and chemical methodologies (Paul & Sitte, 1971).
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazol, such as those studied by Sarva et al. (2022), have been synthesized and evaluated for their antimicrobial properties. This suggests that compounds related to Butyl 2-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)acetate could possess antibacterial or antifungal capabilities, making them relevant for research in combating microbial infections (Sarva et al., 2022).
Enzyme Inhibition and Pharmaceutical Applications
Compounds featuring the 1,3,4-thiadiazol moiety have been investigated for their potential as enzyme inhibitors. For instance, Babar et al. (2017) synthesized a series of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, revealing significant α-glucosidase and β-glucosidase inhibition, pointing to potential applications in managing diabetes and related metabolic disorders (Babar et al., 2017).
Synthesis of Novel Derivatives
The synthetic pathways and chemical properties of thiadiazole derivatives offer insights into the design and production of novel compounds with potential pharmaceutical applications. As demonstrated in various studies, such as the synthesis and evaluation of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates by Sarva et al. (2022), these compounds can be tailored for specific biological activities, including antimicrobial effects (Sarva et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
butyl 2-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S3/c1-3-5-6-18-10(17)8-19-7-9(16)13-11-14-15-12(21-11)20-4-2/h3-8H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOUARKISHDNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC(=O)NC1=NN=C(S1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-mesityl-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2805315.png)
![3-chloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2805318.png)
![(3S,4S)-4-(Cyclopropylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2805321.png)




![N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2805326.png)

![6-chloro-N-{[3-(morpholin-4-yl)thiolan-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2805330.png)

![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)
